4-((3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine
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Overview
Description
4-((3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine is a complex organic compound featuring a thiophene ring, an oxadiazole ring, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a thiophene-3-carboxylic acid derivative with hydrazine to form a hydrazide, which is then cyclized with an appropriate nitrile to form the oxadiazole ring.
Attachment of the piperidine ring: The oxadiazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Sulfonylation: The piperidine-oxadiazole intermediate is sulfonylated using a sulfonyl chloride reagent.
Morpholine introduction: Finally, the sulfonylated intermediate is reacted with morpholine under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification steps such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The piperidine and morpholine rings can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
Oxidation products: Sulfoxides or sulfones from the thiophene ring.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its multiple functional groups. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicinal chemistry, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Its potential to modulate specific pathways could be harnessed for therapeutic purposes.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene and oxadiazole rings.
Mechanism of Action
The mechanism of action of 4-((3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings could facilitate binding to specific molecular targets, while the piperidine and morpholine rings might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid or thiophene-3-carboxamide.
Oxadiazole derivatives: Such as 1,2,4-oxadiazole-5-carboxylic acid or 3,5-dimethyl-1,2,4-oxadiazole.
Piperidine derivatives: Including piperidine-4-carboxylic acid or 1-benzylpiperidine.
Morpholine derivatives: Such as morpholine-4-carboxylic acid or N-methylmorpholine.
Uniqueness
The uniqueness of 4-((3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine lies in its combination of these functional groups, which may confer unique biological activities and chemical reactivity not seen in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c21-26(22,19-5-7-23-8-6-19)20-4-1-2-13(11-20)10-15-17-16(18-24-15)14-3-9-25-12-14/h3,9,12-13H,1-2,4-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHXKOPIOWTUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N2CCOCC2)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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